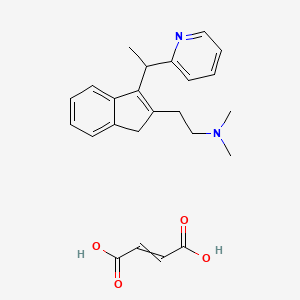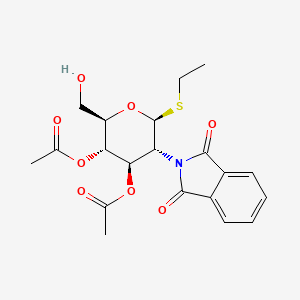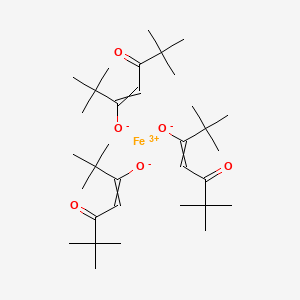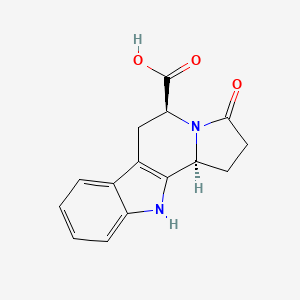![molecular formula C16H18N2O B12436760 6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)
6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one ist eine synthetische organische Verbindung, die zur Familie der Pyridazinone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyridazinonring umfasst, der mit einer Isopropylphenylgruppe und einer Methylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Herstellung der geeigneten Ausgangsstoffe, zu denen 4-Isopropylbenzaldehyd und 2-Methylpyridazin-3-on gehören.
Kondensationsreaktion: Der wichtigste Schritt in der Synthese ist die Kondensationsreaktion zwischen 4-Isopropylbenzaldehyd und 2-Methylpyridazin-3-on. Diese Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat und eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt.
Reinigung: Das aus der Kondensationsreaktion erhaltene Rohprodukt wird mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um das Endprodukt in hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von this compound großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Fortschrittliche Reinigungsverfahren wie die Hochleistungsflüssigkeitschromatographie (HPLC) können eingesetzt werden, um die gewünschten Qualitätsstandards zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere elektrophile aromatische Substitution, bei der die Isopropylphenylgruppe durch andere funktionelle Gruppen substituiert werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Elektrophile aromatische Substitution mit Reagenzien wie Brom oder Salpetersäure.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Es wird geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung und können je nach spezifischer Anwendung variieren.
Wirkmechanismus
The mechanism of action of 6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[(E)-2-(4-Isopropylphenyl)ethenyl]-2,6-dimethylphenol
- 6-[(1E)-2-[4-(propan-2-yl)phenyl]ethenyl]-2,3,4,5-tetrahydropyridazin-3-one
Einzigartigkeit
6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Kombination aus einem Pyridazinonring mit einer Isopropylphenylgruppe und einer Methylgruppe unterscheidet ihn von anderen ähnlichen Verbindungen und macht ihn zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
2-methyl-6-[2-(4-propan-2-ylphenyl)ethenyl]pyridazin-3-one |
InChI |
InChI=1S/C16H18N2O/c1-12(2)14-7-4-13(5-8-14)6-9-15-10-11-16(19)18(3)17-15/h4-12H,1-3H3 |
InChI-Schlüssel |
PLNZKJSGVSCOHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)





![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)






![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
